2,6-Dibromo-3,7-dimethoxyanthracene
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Overview
Description
2,6-Dibromo-3,7-dimethoxyanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two bromine atoms and two methoxy groups attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,7-dimethoxyanthracene typically involves the bromination of 3,7-dimethoxyanthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 6 positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,7-dimethoxyanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated anthracene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Substituted anthracene derivatives with various functional groups.
Oxidation Reactions: Quinone derivatives of anthracene.
Reduction Reactions: Debrominated anthracene derivatives.
Scientific Research Applications
2,6-Dibromo-3,7-dimethoxyanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,7-dimethoxyanthracene involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromoanthracene: Lacks methoxy groups, leading to different chemical properties and reactivity.
3,7-Dimethoxyanthracene: Lacks bromine atoms, resulting in different reactivity and applications.
2,6-Dibromo-9,10-dimethoxyanthracene:
Uniqueness
2,6-Dibromo-3,7-dimethoxyanthracene is unique due to the specific positioning of bromine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis, material science, and potential therapeutic research.
Properties
Molecular Formula |
C16H12Br2O2 |
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Molecular Weight |
396.07 g/mol |
IUPAC Name |
2,6-dibromo-3,7-dimethoxyanthracene |
InChI |
InChI=1S/C16H12Br2O2/c1-19-15-7-11-3-10-6-14(18)16(20-2)8-12(10)4-9(11)5-13(15)17/h3-8H,1-2H3 |
InChI Key |
OYADUFYTFRSMJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=CC(=C(C=C3C=C2C=C1Br)OC)Br |
Origin of Product |
United States |
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